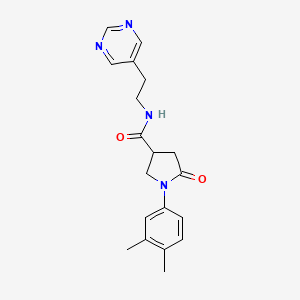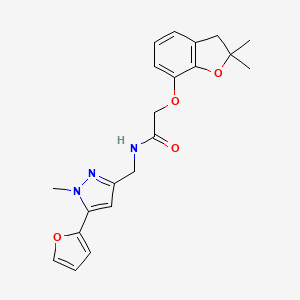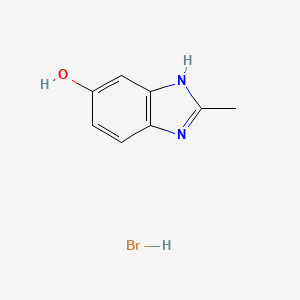
乙酸-4-((2-(1H-吲哚-3-基)乙基)氨基)-8-氯-2-氧-1,2-二氢喹啉-3-甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate and related compounds typically involves multi-step synthetic routes that include cyclization reactions, substitutions, and functional group transformations. For instance, ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate serves as a precursor in the synthesis of various quinoline derivatives through intramolecular cyclization and subsequent modifications (Tolga Kaptı et al., 2016). Additionally, the photochemical reactions of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates in ethanol can yield cycloprop[b]indoles, demonstrating the versatility of quinoline compounds in synthesizing structurally diverse derivatives (M. Ikeda et al., 1977).
Molecular Structure Analysis
Detailed structural analysis, including crystal structure and Hirshfeld surface analysis, of quinoline derivatives reveals the planarity of the quinoline core and the orientation of substituents, which significantly influence the compound's chemical reactivity and interaction properties. For example, ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate has been studied to understand the molecular arrangement and potential intermolecular interactions within the crystal lattice (Yassir Filali Baba et al., 2019).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including cyclocondensation, alkylation, and reactions with phosphorus oxychloride, demonstrating their reactivity and functional versatility. Cyclocondensation reactions, for example, can lead to the formation of indolo and pyrido quinoxaline derivatives, highlighting the synthetic utility of quinoline compounds in creating complex heterocyclic structures (Esra’a S. Abu-Sheaib et al., 2008).
Physical Properties Analysis
The physical properties of ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate and related compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. NMR studies provide insights into the electronic environment of atoms within the molecule, informing about the compound's structure and dynamics (B. Podányi et al., 1996).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability, and interactions with biological molecules, define the applications of these compounds in medicinal chemistry and materials science. The synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, for instance, illustrate the potential of quinoline derivatives as versatile building blocks in organic synthesis (Yang Li et al., 2020).
科学研究应用
合成和表征
对喹啉衍生物的研究,包括类似于指定化合物的研究,通常侧重于它们的合成和表征。这些化合物通过各种化学反应合成,然后使用FTIR、质谱和NMR光谱等技术进行表征。例如,已经探索了具有潜在抗菌特性的新喹唑啉的合成,突显了这一化学类别在创造具有抗菌和抗真菌活性化合物方面的多样性和适用性(Desai, Shihora, & Moradia, 2007)。
抗菌和抗菌应用
喹啉衍生物在抗菌和抗菌研究中显示出潜力。研究表明,这些化合物在对抗各种细菌菌株方面具有潜力。例如,对喹啉-3-羧酸酯的研究显示其对枯草芽孢杆菌和霍乱弧菌等细菌的中等活性,表明它们在开发新的抗菌剂方面的实用性(Krishnakumar et al., 2012)。
抗病毒研究
一些喹啉衍生物已经被评估其抗病毒特性。尽管并非每种化合物都表现出高效性,但研究表明某些基于喹啉的分子在细胞培养和体内模型中抑制病毒复制的潜力。这表明这些化合物在探索新的抗病毒疗法方面具有价值(Ivashchenko et al., 2014)。
化学反应性和应用
对喹啉衍生物的反应性研究为它们在合成化学和材料科学中的潜在应用提供了见解。例如,乙酰草酰胺和二烷基草酸酯与间氨基苯甲酸衍生物的反应突显了喹啉化合物在合成应用中的多功能性,导致各种酯和酰胺的形成(Shemchuk et al., 2007)。
作用机制
Target of Action
The compound, ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, is a derivative of indole . Indole derivatives are known to interact with multiple receptors and have been used in the treatment of various disorders including cancer and microbial infections . .
Mode of Action
The mode of action of indole derivatives is diverse, depending on the specific derivative and its targets . They can interact with their targets, leading to changes at the molecular and cellular levels
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, depending on their specific targets . They can influence the function of these pathways, leading to downstream effects that can be therapeutic
Result of Action
The result of the compound’s action would be determined by its mode of action and the biochemical pathways it affects. Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-(1H-indol-3-yl)ethylamine with ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction and esterification reactions.", "Starting Materials": [ "2-(1H-indol-3-yl)ethylamine", "Ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 2-(1H-indol-3-yl)ethylamine with ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate in methanol using hydrochloric acid as a catalyst to form ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 2: Reduction of the nitro group in ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-nitro-1,2-dihydroquinoline-3-carboxylate using sodium borohydride in ethanol to form ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-amino-1,2-dihydroquinoline-3-carboxylate.", "Step 3: Esterification of ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-amino-1,2-dihydroquinoline-3-carboxylate with ethyl chloroformate in the presence of sodium hydroxide in methanol to form ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
CAS 编号 |
1242867-12-4 |
分子式 |
C22H20ClN3O3 |
分子量 |
409.87 |
IUPAC 名称 |
ethyl 8-chloro-4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H20ClN3O3/c1-2-29-22(28)18-20(15-7-5-8-16(23)19(15)26-21(18)27)24-11-10-13-12-25-17-9-4-3-6-14(13)17/h3-9,12,25H,2,10-11H2,1H3,(H2,24,26,27) |
InChI 键 |
XDBNGHUVLDBCSS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CNC4=CC=CC=C43 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[(3-chloro-2-methylphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2480865.png)



![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2480871.png)
![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate](/img/structure/B2480873.png)
![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2480876.png)
![3-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2480877.png)

![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2480882.png)

![N-(3-acetamidophenyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480884.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2480885.png)
